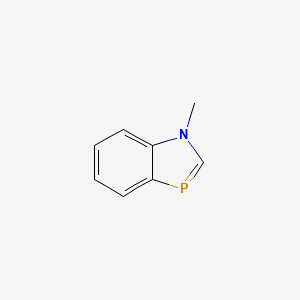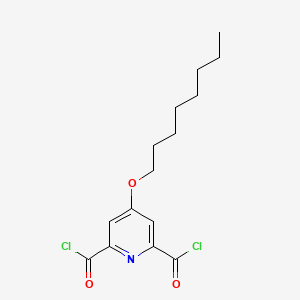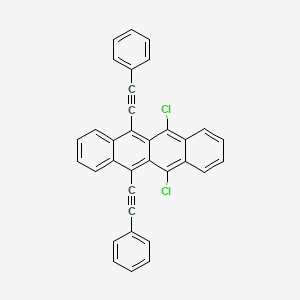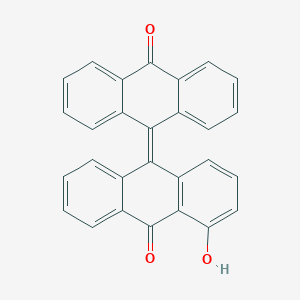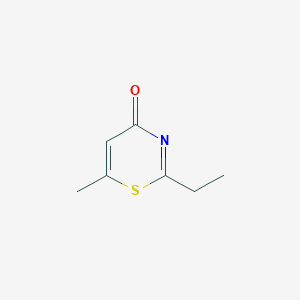
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one undergoes several types of chemical reactions, including:
Dimerization: This compound can dimerize to form linearly combined dimers or novel spiro-compounds.
Substitution Reactions: It can participate in substitution reactions, particularly at the nitrogen and sulfur atoms, due to their nucleophilic nature.
Common Reagents and Conditions:
Dimerization: Typically involves mild conditions and can be facilitated by the presence of catalysts or specific solvents.
Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Dimerization Products: Linearly combined dimers and spiro-compounds.
Substitution Products: Various substituted thiazine derivatives, depending on the reagents used.
科学研究应用
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Another thiazine derivative with similar structural features.
5,6-Dihydro-1,3-thiazin-4-one Derivatives: These compounds share the thiazine core structure and exhibit similar biological activities.
Uniqueness: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo dimerization and form novel spiro-compounds further distinguishes it from other thiazine derivatives .
属性
CAS 编号 |
86137-34-0 |
|---|---|
分子式 |
C7H9NOS |
分子量 |
155.22 g/mol |
IUPAC 名称 |
2-ethyl-6-methyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
InChI 键 |
WSXAUVJARZBGDM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=O)C=C(S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


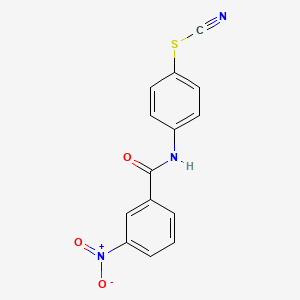
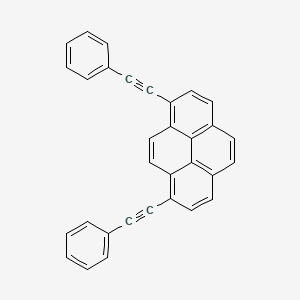
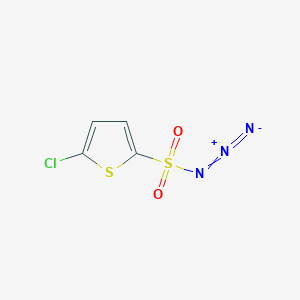
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
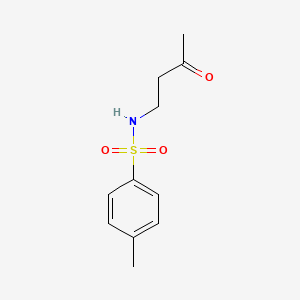
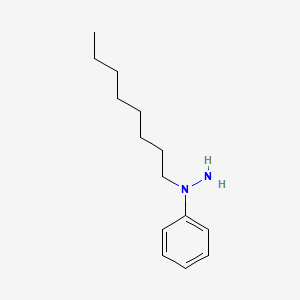
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
